3-Ethynylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Benzoxazine Monomers

Scientific Field: Organic Chemistry

Summary of the Application: 3-Ethynylaniline is used in the synthesis of benzoxazine monomers.

Synthesis of Succin (m -ethynyl)dianilide and Sebaco (m -ethynyl)dianilide

Summary of the Application: 3-Ethynylaniline is used to synthesize succin (m -ethynyl)dianilide and sebaco (m -ethynyl)dianilide.

Multi-step Synthesis of Erlotinib Hydrochloride

Scientific Field: Medicinal Chemistry

Summary of the Application: 3-Ethynylaniline is used as a reagent in the multi-step synthesis of erlotinib hydrochloride.

Preparation of Alkyne-Functionalized Cellulose Fibers

Scientific Field: Material Science

Summary of the Application: 3-Ethynylaniline is used in the preparation of alkyne-functionalized cellulose fibers.

Methods of Application: The method involves in situ chemical oxidation polymerization of 3-ethynylaniline with ammonium persulfate in the presence of cellulose fibers.

Results or Outcomes: The result is the generation of alkyne-functionalized cellulose fibers.

Preparation of Poly (3-Ethynylaniline)

Scientific Field: Polymer Chemistry

Summary of the Application: 3-Ethynylaniline is used in the preparation of Poly (3-ethynylaniline) with pendant alkynyl groups.

Methods of Application: The method involves chemical oxidation polymerization of 3-ethynylaniline with ammonium persulfate in low-concentration hydrochloric acid solution at ice-bath temperature.

Results or Outcomes: The result is the generation of Poly (3-ethynylaniline) with pendant alkynyl groups.

Preparation of 3- [3- (4-acetylamino-benzyl)- [1,2,4]oxadiazol-5- yl]- N - (3-ethynyl-phenyl)-propionamide

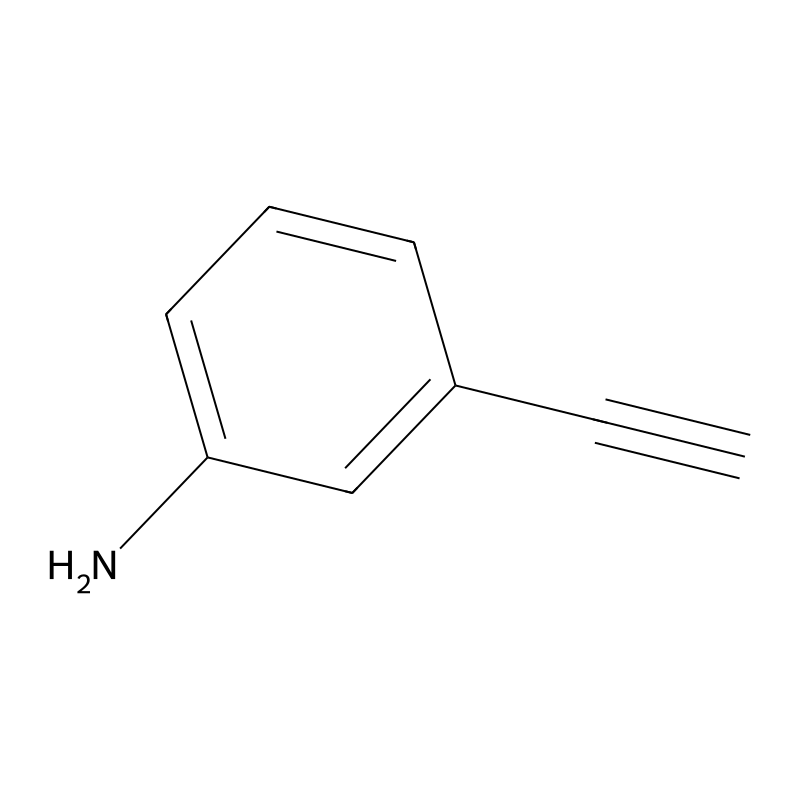

3-Ethynylaniline, with the chemical formula and CAS number 54060-30-9, is an aromatic compound characterized by an ethynyl group attached to the meta position of an aniline structure. It is also known as 3-aminophenylacetylene and is recognized for its unique properties due to the presence of both the amino and ethynyl functional groups. This compound has a molecular weight of 117.15 g/mol and exists as a light yellow to brown solid at room temperature .

The structure of 3-ethynylaniline can be represented as follows:

3-Ethynylaniline is a flammable liquid (flash point 59 °C) and should be handled with care. It is also suspected to be harmful if inhaled or swallowed.

- Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-Ethynylaniline.

- Disposal: Follow local regulations for the disposal of hazardous chemicals.

- Sonogashira Coupling: This reaction involves the coupling of 3-ethynylaniline with halogenated compounds in the presence of palladium catalysts and copper salts to form more complex aromatic compounds .

- Reduction Reactions: The compound can undergo reduction to produce corresponding anilines from nitro compounds, utilizing various reducing agents such as tetrahydroxydiboron .

- Click Chemistry: The ethynyl group allows for click chemistry applications, where it can react with azides to form triazoles, facilitating the synthesis of diverse materials .

3-Ethynylaniline finds applications in several fields:

- Material Science: It is used in synthesizing polymers, particularly polyimides, which are important for high-performance materials .

- Pharmaceuticals: The compound serves as a precursor in synthesizing various pharmaceutical agents, including erlotinib hydrochloride, which is used in cancer treatment .

- Organic Synthesis: Its unique functional groups make it valuable in organic synthesis for creating complex molecules via click chemistry and other coupling reactions .

Studies on 3-ethynylaniline interactions highlight its reactivity with various functional groups. For instance, it can interact with electrophiles due to the nucleophilic nature of the amino group and participate in cycloaddition reactions with azides. These interactions are significant in developing new materials and pharmaceuticals.

Several compounds share structural similarities with 3-ethynylaniline. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Ethynylaniline | 5390-64-0 | Ethynyl group at para position; used in similar applications |

| Phenylacetylene | 536-74-3 | Simple acetylene derivative; less complex structure |

| 2-Ethynylaniline | 5390-63-9 | Ethynyl group at ortho position; different reactivity profile |

| N-Methyl-3-ethynylaniline | 54060-29-6 | Methyl substitution on amine; alters biological activity |

Uniqueness of 3-Ethynylaniline: The meta positioning of the ethynyl group relative to the amino group imparts unique electronic properties that differentiate it from its ortho and para counterparts. This positioning influences its reactivity patterns and biological activity, making it particularly interesting for synthetic chemists.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (82.35%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (98.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant